REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]O.S(Cl)([Cl:13])=O>ClCCl>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][Cl:13]
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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COC1=C(CO)C=CC=C1
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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2 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The obtained solution was placed in an ice-bath
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Name
|
|
Type
|
|
Smiles
|
COC1=C(CCl)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |